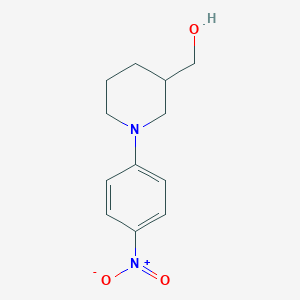

(1-(4-Nitrophenyl)piperidin-3-yl)methanol

Description

Significance of Piperidine (B6355638) Derivatives in Chemical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of pharmaceuticals and other biologically active compounds. nih.govnih.gov Piperidine derivatives are prevalent in over twenty classes of pharmaceuticals and numerous alkaloids. nih.govnih.gov Their importance stems from the structural scaffold's ability to influence the pharmacokinetic and pharmacodynamic properties of molecules, such as enhancing membrane permeability, improving metabolic stability, and facilitating binding to biological receptors. researchgate.net

The versatility of the piperidine scaffold has led to its incorporation into a wide array of therapeutic agents. nih.govijnrd.org These compounds have demonstrated a broad spectrum of pharmacological activities, including:

Analgesic ijnrd.org

Antipsychotic nih.govijnrd.org

Antihypertensive wisdomlib.org

Anticancer researchgate.netwisdomlib.org

Antimicrobial researchgate.netwisdomlib.org

Antiviral ijnrd.org

Anti-inflammatory researchgate.netijnrd.org

Anti-malarial wisdomlib.org

Beyond pharmaceuticals, piperidine derivatives serve as crucial intermediates in the synthesis of agrochemicals like pesticides and insecticides. ijnrd.org They are also utilized as solvents and catalysts in various chemical reactions. ijnrd.org The continuous development of novel synthetic methods, such as multicomponent reactions, to create substituted piperidines underscores the ongoing importance of this structural class in modern organic and medicinal chemistry. nih.gov

Contextualization of the 4-Nitrophenyl Moiety in Organic Chemistry

The 4-nitrophenyl group, a benzene (B151609) ring substituted with a nitro group (NO₂) at the para position, is a common and functionally significant moiety in organic chemistry. The strong electron-withdrawing nature of the nitro group profoundly influences the chemical reactivity and physical properties of the molecule to which it is attached. This electronic effect is a key feature in its application across various chemical contexts.

Functionally, the 4-nitrophenyl group is often employed as a reactive intermediate or a precursor in multi-step syntheses. For instance, the nitro group can be readily reduced to an amino group (NH₂), providing a pathway to synthesize compounds like 4-aminophenol, which is an intermediate in the production of paracetamol. wikipedia.org This transformation is a fundamental strategy in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

In another application, 4-nitrophenol (B140041), a related compound, serves as a precursor for various chemicals and is used in peptide synthesis where its ester derivatives act as activated components for forming amide bonds. wikipedia.orghmdb.ca The distinct spectroscopic properties of the 4-nitrophenyl group are also noteworthy. For example, 4-nitrophenol can function as a pH indicator due to a distinct color change associated with the deprotonation of its hydroxyl group, which is influenced by the electronic state of the nitro-substituted ring. wikipedia.org From a computational perspective, the presence of the nitro group significantly impacts the molecule's electron density, frontier molecular orbitals, and potential for non-linear optical (NLO) properties, making nitrophenyl derivatives subjects of interest in materials science research. nih.gov

Overview of (1-(4-Nitrophenyl)piperidin-3-yl)methanol in Academic Literature

This compound appears in scientific and commercial literature primarily as a chemical building block or intermediate for the synthesis of more complex molecules. bldpharm.com While extensive research focusing on the specific biological activities or applications of this particular compound is not widely detailed in available literature, its structure is relevant to the synthesis of various chemical entities. For instance, related structures like 1-(4-nitrophenyl)piperidin-2-one (B57410) are documented as key intermediates in the synthesis of Apixaban, a medication used to lower the risk of stroke. wjpsonline.comgoogle.com

The synthesis of related compounds often involves the reaction of p-nitroaniline with other chemical precursors to form the N-aryl piperidine core. wjpsonline.comchemicalbook.com The presence of the methanol (B129727) group (-CH₂OH) at the 3-position of the piperidine ring offers a reactive site for further chemical modification, allowing for the extension of the molecular structure.

Below is a table summarizing the basic chemical properties of this compound and its 4-positional isomer, which is more commonly cited.

| Property | This compound | [1-(4-nitrophenyl)piperidin-4-yl]methanol |

| CAS Number | 166438-83-1 bldpharm.comcymitquimica.com | 471937-85-6 sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₂H₁₆N₂O₃ sigmaaldrich.com |

| Molecular Weight | 236.27 g/mol cymitquimica.com | 236.27 g/mol sigmaaldrich.com |

| Physical Form | Solid | Solid sigmaaldrich.com |

| Purity | ≥95% cymitquimica.com | ≥95% sigmaaldrich.com |

| Melting Point | Not specified | 170 - 172 °C sigmaaldrich.com |

| IUPAC Name | This compound | [1-(4-nitrophenyl)-4-piperidinyl]methanol sigmaaldrich.com |

Synthetic Routes and Strategies for this compound and Related Heterocyclic Compounds

The synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, relies on the strategic construction of the core piperidine scaffold and the subsequent introduction of the nitrophenyl group. This article delves into the established and innovative synthetic methodologies for assembling the piperidine ring and achieving its N-arylation, providing a comprehensive overview for researchers in the field.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[1-(4-nitrophenyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-9-10-2-1-7-13(8-10)11-3-5-12(6-4-11)14(16)17/h3-6,10,15H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHESWKCVPRIYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593248 | |

| Record name | [1-(4-Nitrophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166438-83-1 | |

| Record name | [1-(4-Nitrophenyl)piperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Elucidation of 1 4 Nitrophenyl Piperidin 3 Yl Methanol and Analogues

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Each technique probes different aspects of the molecular framework, and together they provide a detailed electronic and vibrational picture of the molecule.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for (1-(4-Nitrophenyl)piperidin-3-yl)methanol is not widely published, the expected chemical shifts can be reliably predicted by analyzing data from its constituent parts and structurally similar compounds.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the nitrophenyl ring, the piperidine (B6355638) ring, the hydroxymethyl group, and the hydroxyl proton.

Aromatic Protons: The 4-nitrophenyl group will display a characteristic AA'BB' system. The protons ortho to the electron-withdrawing nitro group (H-2' and H-6') are expected to appear as a doublet at a downfield chemical shift (typically δ 8.0-8.3 ppm), while the protons meta to the nitro group (H-3' and H-5'), which are ortho to the piperidine nitrogen, will appear as a doublet at a more upfield position (typically δ 6.8-7.1 ppm).

Piperidine Protons: The protons on the piperidine ring will show complex splitting patterns due to diastereotopicity and spin-spin coupling. The protons on the carbon atom bearing the hydroxymethyl group (C-3) and those on the carbons adjacent to the nitrogen (C-2 and C-6) are expected to resonate in the δ 2.5-4.0 ppm range. The remaining piperidine protons (on C-4 and C-5) would appear further upfield, typically in the δ 1.2-2.2 ppm region.

Hydroxymethyl Protons: The two protons of the -CH₂OH group are diastereotopic and are expected to appear as a multiplet, likely a doublet of doublets, in the δ 3.5-3.8 ppm range.

Hydroxyl Proton: The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent, but typically ranges from δ 1.5-4.0 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Aromatic Carbons: The nitrophenyl ring will show four distinct signals. The carbon atom attached to the nitro group (C-4') will be the most downfield (δ ~155 ppm), followed by the carbon attached to the piperidine nitrogen (C-1', δ ~145 ppm). The carbons ortho (C-2', C-6') and meta (C-3', C-5') to the nitro group will appear at approximately δ 125 ppm and δ 114 ppm, respectively.

Piperidine Carbons: The carbons of the piperidine ring adjacent to the nitrogen (C-2 and C-6) are expected around δ 50-60 ppm. The carbon atom C-3, substituted with the hydroxymethyl group, would resonate around δ 35-45 ppm, while the remaining carbons (C-4 and C-5) would be found further upfield (δ ~25-35 ppm).

Hydroxymethyl Carbon: The carbon of the -CH₂OH group is expected to have a chemical shift in the range of δ 60-70 ppm.

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for key functional moieties found in related piperidine compounds.

| Compound/Fragment | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |

| Piperidine (unsubstituted) | C2/C6-H: ~2.79, C3/C5-H: ~1.58, C4-H: ~1.46 | C2/C6: ~47.0, C3/C5: ~27.0, C4: ~25.0 |

| 1-Arylpiperidine (Aryl Protons) | Ortho to N: ~6.8-7.2, Meta to N: ~7.2-7.4 | C-ipso: ~145-152, C-ortho: ~115-120, C-meta: ~128-130, C-para: ~120-125 |

| 4-Nitrophenyl group | Ortho to NO₂: ~8.1-8.3, Meta to NO₂: ~6.9-7.1 | C-NO₂: ~155, C-ipso: ~145, C-ortho: ~125, C-meta: ~114 |

| -CH₂OH (on a ring) | ~3.5-3.8 | ~60-70 |

Data compiled from various sources and predicted values.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (-OH) stretching vibration, indicating the presence of the alcohol functionality.

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and the hydroxymethyl group are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the nitrophenyl ring will appear at slightly higher wavenumbers, typically 3000-3100 cm⁻¹.

N-O Stretching (Nitro Group): The nitro group (NO₂) is characterized by two strong absorption bands: an asymmetric stretching vibration around 1500-1530 cm⁻¹ and a symmetric stretching vibration around 1340-1350 cm⁻¹. researchgate.net These are typically very intense and are a clear indicator of the nitro functionality.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond (Ar-N) is expected in the 1250-1350 cm⁻¹ region. The aliphatic C-N stretching of the piperidine ring will likely appear in the 1020-1250 cm⁻¹ range.

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the primary alcohol is expected in the 1000-1075 cm⁻¹ region.

Aromatic C=C Bending: Out-of-plane (o.o.p.) bending vibrations for the para-substituted benzene (B151609) ring are expected in the 800-860 cm⁻¹ region.

The table below summarizes the expected characteristic FT-IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1500 - 1530 | Very Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1340 - 1350 | Very Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium |

| Aromatic Amine (Ar-N) | C-N Stretch | 1250 - 1350 | Strong |

| Primary Alcohol (-CH₂OH) | C-O Stretch | 1000 - 1075 | Strong |

| p-Substituted Benzene | C-H o.o.p. Bend | 800 - 860 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 4-nitrophenyl chromophore.

The spectrum is expected to show a strong absorption band (λmax) in the ultraviolet region, characteristic of the π → π* transition of the nitrophenyl system. The presence of the electron-donating piperidine nitrogen atom in conjugation with the electron-withdrawing nitro group causes a significant bathochromic (red) shift compared to unsubstituted benzene. For similar N-(4-nitrophenyl) derivatives, this primary absorption band is typically observed in the range of 380-420 nm. The exact position of λmax can be influenced by the solvent polarity. biointerfaceresearch.com A second, less intense absorption band, corresponding to the n → π* transition of the nitro group, may also be observed at a shorter wavelength.

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The molecular weight of this compound is 236.27 g/mol .

In an Electron Ionization Mass Spectrometry (EIMS) experiment, the molecular ion peak (M⁺˙) would be expected at m/z 236. The fragmentation pattern would likely be governed by the stability of the resulting fragments. Key fragmentation pathways could include:

Loss of the hydroxymethyl group: Cleavage of the C-C bond between the piperidine ring and the hydroxymethyl group would result in a fragment with the loss of •CH₂OH (31 Da), leading to a peak at m/z 205.

Cleavage of the piperidine ring: The piperidine ring can undergo characteristic fragmentation patterns, including α-cleavage adjacent to the nitrogen atom.

Fragmentation of the nitrophenyl group: The nitro group can undergo rearrangements and loss of NO (30 Da) or NO₂ (46 Da).

Loss of water: Dehydration from the molecular ion could lead to a peak at m/z 218 (M-18).

High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition of the parent molecule and its fragments with high accuracy, further corroborating the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not available in the cited literature, the structure of the closely related analogue, 1-(4-Nitrophenyl)-4-piperidinol, offers significant insights into the likely solid-state conformation. researchgate.net

Based on the analysis of 1-(4-Nitrophenyl)-4-piperidinol, the following conformational features are expected for this compound: researchgate.net

Piperidine Ring Conformation: The six-membered piperidine ring is expected to adopt a stable chair conformation. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The bulky 1-(4-nitrophenyl) group is likely to prefer an equatorial position to minimize steric hindrance. The hydroxymethyl group at the C-3 position would also likely favor an equatorial orientation.

Hydrogen Bonding: In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the crystal packing. The hydroxyl group of the hydroxymethyl substituent can act as a hydrogen bond donor, potentially forming hydrogen bonds with the oxygen atoms of the nitro group of an adjacent molecule. This type of interaction was observed in the crystal structure of 1-(4-Nitrophenyl)-4-piperidinol. researchgate.net

The precise bond lengths, bond angles, and dihedral angles would be definitively determined by a single-crystal X-ray diffraction experiment.

Crystal Packing and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly documented, extensive data from closely related analogues, such as 1-(4-nitrophenyl)-4-piperidinol and various other nitrophenyl-substituted piperidines and heterocycles, provide a robust framework for understanding its solid-state behavior. The crystal packing is primarily governed by a combination of strong and weak non-covalent interactions, which dictate the supramolecular architecture.

Hydrogen Bonding: The most significant directional force in the crystal lattice of analogous piperidinol compounds is hydrogen bonding. The hydroxyl (-OH) group of the hydroxymethyl substituent is a potent hydrogen-bond donor, while the oxygen atoms of the nitro (-NO₂) group and the nitrogen atom of the piperidine ring act as acceptors. In the crystal structure of the related 1-(4-nitrophenyl)-4-piperidinol, the molecular stacking is facilitated by hydrogen bonding between the piperidinol hydroxy group and the nitro group of an adjacent molecule. This O-H···O interaction is a primary driver in the formation of defined supramolecular chains or networks.

π–π Interactions: The presence of the 4-nitrophenyl group introduces the possibility of significant π–π stacking interactions. The nitro group, being strongly electron-withdrawing, polarizes the aromatic ring, creating a π-acidic system that can favorably stack with the π-systems of adjacent molecules. These interactions typically occur in an offset or slipped-parallel arrangement to minimize electrostatic repulsion while maximizing attractive dispersion forces. In various crystals containing nitrophenyl moieties, these nitro-π and π–π stacking interactions are crucial in organizing the molecules into well-defined columns or layers.

The interplay of these interactions results in a densely packed and stable crystal lattice. The piperidine ring itself is expected to adopt a stable chair conformation, which minimizes steric strain.

Table 1: Summary of Expected Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Hydrogen Bonding | -OH (hydroxymethyl) | O (nitro group), N (piperidine) | Formation of primary structural motifs (chains, sheets) |

| C-H···O | C-H (piperidine, phenyl) | O (nitro, hydroxyl) | Secondary stabilization of the primary motifs |

| C-H···π | C-H (piperidine) | π-system (nitrophenyl ring) | Contribution to packing efficiency and cohesion |

| π–π Stacking | π-system (nitrophenyl ring) | π-system (nitrophenyl ring) | Formation of columnar stacks or layered structures |

Absolute and Relative Configuration Assignments

This compound possesses a stereocenter at the C3 position of the piperidine ring, meaning it exists as a pair of enantiomers, (R) and (S). The assignment of the absolute configuration is critical and is typically achieved through single-crystal X-ray crystallography of an enantiomerically pure sample or a derivative containing a known stereocenter.

For the related 3-(piperidin-3-yl)-1H-indole derivatives, X-ray analysis of enantiopure crystals was used to unambiguously determine the absolute configuration as (R) or (S). This method remains the gold standard for stereochemical assignment.

The relative configuration refers to the spatial orientation of the substituents on the piperidine ring, which can exist in cis or trans relationships if a second substituent is present. For 1,3-disubstituted piperidines like the target molecule, the key relationship is between the C3-hydroxymethyl group and the C1-nitrophenyl group. In the preferred chair conformation, these substituents can be oriented either axially or equatorially. The relative stereochemistry is often determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the coupling constants (J-values) between protons on the piperidine ring can elucidate their dihedral angles and thus their relative axial or equatorial positions. For instance, a large coupling constant between two vicinal protons (e.g., ³J_HH > 8-10 Hz) typically indicates a trans-diaxial relationship, providing insight into the ring's conformation and the relative orientation of its substituents.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound, monitoring its synthesis, and separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of piperidine-based compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Stationary Phase: A C18 (octadecylsilyl) bonded silica column is typically employed, offering good retention and separation for compounds of intermediate polarity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) or acidified water and an organic modifier like acetonitrile or methanol (B129727) is standard. The ratio is adjusted to achieve optimal retention and resolution. For example, a method for analyzing piperidine involved a mobile phase of water with 0.1% phosphoric acid and acetonitrile in a 32:68 ratio.

Detection: UV detection is highly suitable due to the strong chromophore of the 4-nitrophenyl group. The maximum absorbance is typically in the UV range, allowing for sensitive detection.

Table 2: Typical RP-HPLC Parameters for Piperidine Analogues

| Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Versatile stationary phase for moderately polar compounds. |

| Mobile Phase | Acetonitrile / Water (with 0.1% acid) | Common solvents allowing for polarity tuning. Acid improves peak shape for basic amines. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV (e.g., 254 nm or 270 nm) | The nitrophenyl group provides strong UV absorbance for high sensitivity. |

| Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor reaction progress, identify compounds, and determine purity.

Stationary Phase: Silica gel 60 F₂₅₄ plates are the standard choice for compounds of this polarity. The fluorescent indicator (F₂₅₄) allows for visualization of UV-active compounds like this compound as dark spots under a UV lamp (254 nm).

Mobile Phase: The choice of eluent is critical and depends on the polarity of the compound. For piperidine derivatives, mixtures of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane) are common. For more polar piperidinols, a small amount of methanol might be added to the eluent system (e.g., dichloromethane/methanol) to increase the retention factor (R_f). A typical starting system could be 1:1 ethyl acetate/hexane, with the ratio adjusted to achieve an R_f value between 0.2 and 0.4 for optimal separation. For basic compounds like piperidines, adding a small amount of a base (e.g., triethylamine) to the mobile phase can prevent peak tailing and improve spot shape.

Chiral Separation Techniques

Separating the (R) and (S) enantiomers of this compound is essential for stereochemical studies. This is typically accomplished using chiral HPLC.

Stationary Phase: Chiral Stationary Phases (CSPs) are required for enantiomeric resolution. Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands (e.g., Chiralpak IA, IB, IC, AD-H), are highly effective for separating a wide range of chiral compounds, including piperidine derivatives. For instance, a Chiralpak-IC3 column was successfully used to separate the enantiomers of 1-Boc-3-hydroxypiperidine, a structurally similar compound.

Mobile Phase: The separation can be performed in different modes. In normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like ethanol or isopropanol) are used. For example, a mobile phase of n-hexane and ethanol (70:30, v/v) was used on a Chiralpak IA column for a piperidine derivative. In polar organic mode, neat alcohols or acetonitrile are employed. The choice of mobile phase and CSP is crucial and often determined through a screening process to find the optimal conditions for resolution.

Derivatization: In some cases where direct separation is difficult or detection is poor, pre-column derivatization with a chiral or achiral reagent can be employed. Derivatization with an achiral, UV-active agent can enhance detectability, while using a chiral derivatizing agent creates diastereomers that can often be separated on a standard (achiral) HPLC column.

Computational Chemistry and Theoretical Studies on this compound

While the requested outline focuses on specific computational analyses such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, vibrational frequencies, and thermochemical properties for this particular molecule, the scientific literature does not appear to contain these specific investigations.

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules. Theoretical studies on similar structures, such as various nitrophenyl and piperidine derivatives, are prevalent in the literature. These studies utilize the methods mentioned in the outline to provide insights into molecular geometry, electronic structure, and potential chemical behavior.

For instance, research on related compounds often involves:

Density Functional Theory (DFT) to optimize the molecular geometry and determine the most stable three-dimensional structure.

Frontier Molecular Orbital (FMO) analysis to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between which is crucial for understanding the molecule's kinetic stability and reactivity.

Natural Bond Orbital (NBO) analysis to investigate charge transfer interactions within the molecule.

Molecular Electrostatic Potential (MEP) mapping to identify the electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack.

Prediction of vibrational frequencies to simulate the infrared and Raman spectra of the molecule.

Calculation of thermochemical properties such as enthalpies and Gibbs free energy to understand the thermodynamic stability of the compound.

However, without specific calculations performed on this compound, any presentation of data tables or detailed research findings would be speculative and not adhere to the principles of scientific accuracy.

Therefore, this article cannot be generated as per the specified requirements due to the absence of the necessary scientific data for the target compound.

Computational Chemistry and Theoretical Studies on 1 4 Nitrophenyl Piperidin 3 Yl Methanol

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the structural and energetic properties of (1-(4-Nitrophenyl)piperidin-3-yl)methanol at an atomic level. These methods provide a virtual window into the molecule's preferred shapes and its interactions with neighboring molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of this compound, which is not rigid. The molecule has several rotatable bonds, leading to a variety of possible spatial arrangements, or conformers. The primary sources of conformational flexibility are the piperidine (B6355638) ring, the rotation around the bond connecting the piperidine to the nitrophenyl ring, and the orientation of the hydroxymethyl group.

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations, though higher in energy, can exist as transition states or in specific environments. For the substituent at the 3-position (the hydroxymethyl group), both axial and equatorial orientations must be considered. Generally, the equatorial position is favored to reduce steric hindrance.

Computational methods like molecular mechanics (MM) using force fields such as MMFF94 or density functional theory (DFT) calculations can be employed to explore the potential energy surface of the molecule. By systematically rotating the key bonds and calculating the energy of each resulting conformer, an energy landscape can be constructed. This landscape maps the stable, low-energy conformers and the energy barriers that separate them.

Illustrative Conformational Energy Data This table presents hypothetical relative energy values for plausible conformers of this compound to illustrate a typical output from a conformational search. Actual values would require specific calculations.

| Conformer Description | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair (Equatorial -OH) - Anti | 0.00 | C2-C3-C(H2)-O: ~180 |

| Chair (Equatorial -OH) - Gauche | 0.5 - 1.5 | C2-C3-C(H2)-O: ~60 |

| Chair (Axial -OH) - Anti | 2.0 - 3.5 | C2-C3-C(H2)-O: ~180 |

| Twist-Boat | 5.0 - 7.0 | N/A |

Intermolecular Interactions and Crystal Packing Simulation

In the solid state, molecules of this compound arrange themselves into a crystal lattice. The stability and structure of this lattice are dictated by a network of intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, analysis of similar molecules, such as 4-(4-nitrophenyl)piperazin-1-ium salts, provides a strong basis for predicting the key interactions. nih.gov

The primary interactions governing crystal packing would include:

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The nitro (-NO₂) group, with its electronegative oxygen atoms, is a strong hydrogen bond acceptor. Therefore, strong O-H···O(nitro) hydrogen bonds are highly probable and would likely be a dominant force in the crystal packing.

C-H···O Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors are also expected. The C-H bonds on the piperidine and phenyl rings can interact with the oxygen atoms of the nitro and hydroxyl groups. nih.gov

π-Interactions: The electron-rich aromatic nitrophenyl ring can participate in various π-interactions. These may include C-H···π interactions, where a C-H bond points towards the face of the ring, and potentially offset π-π stacking between adjacent nitrophenyl rings. nih.gov

Simulations using methods based on DFT or specialized force fields can predict the most stable crystal packing arrangement by optimizing the geometry of the unit cell to minimize the lattice energy. These simulations are invaluable for understanding polymorphism—the ability of a compound to exist in multiple crystal forms—which has significant implications for the physical properties of a material.

Table of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor | Expected Importance |

| Strong Hydrogen Bond | Hydroxyl (-OH) | Nitro (-NO₂) Oxygen | High |

| Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl (-OH) Oxygen | Moderate |

| Weak Hydrogen Bond | Piperidine/Phenyl C-H | Nitro/Hydroxyl Oxygen | Moderate |

| C-H···π Interaction | Piperidine/Phenyl C-H | Nitrophenyl Ring (π-system) | Low to Moderate |

Application in Reaction Pathway Prediction and Mechanism Elucidation

Computational chemistry provides indispensable tools for predicting how this compound might react and for elucidating the detailed mechanisms of those reactions.

Transition State Analysis

For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. The structure and energy of this TS determine the reaction's activation energy and, consequently, its rate. Computational methods, particularly DFT, are used to locate the exact geometry of a transition state on the potential energy surface. researchgate.net

For this compound, several reactions could be studied, such as the reduction of the nitro group, esterification of the alcohol, or N-alkylation. For each potential reaction, computational chemists can model the bond-breaking and bond-forming processes, identify the TS structure, and calculate its energy. Analysis of the TS geometry provides a deep understanding of the reaction mechanism at a molecular level. researchgate.net

Kinetic and Thermodynamic Aspects of Reactions

Beyond identifying the transition state, computational studies can quantify the kinetic and thermodynamic favorability of a reaction.

Kinetics: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate. By calculating these parameters for competing reaction pathways, chemists can predict which product is likely to form under kinetic or thermodynamic control. uclouvain.be

For instance, in a study of a reaction between a related nitro-compound and piperidine, large negative entropies of activation (ΔS‡) were calculated, suggesting a highly ordered, associative transition state. uclouvain.be Similar calculations for reactions involving this compound could provide analogous mechanistic insights.

Development of Machine Learning Techniques for Reaction Prediction

A frontier in computational chemistry is the use of machine learning (ML) and artificial intelligence (AI) to predict reaction outcomes. rjptonline.org Instead of relying solely on first-principles quantum mechanical calculations for every new reaction, ML models can be trained on vast datasets of known reactions. nih.govrsc.org

These models learn complex relationships between the structures of reactants, reagents, and the resulting products. nips.cc A molecule like this compound can be represented digitally (e.g., as a molecular graph or a SMILES string) and fed into a trained ML model. The model could then predict:

The likely product of a reaction with a given set of reagents.

The optimal conditions (temperature, solvent, catalyst) to maximize the yield.

Potential side products that might form.

The goal of these techniques is to accelerate the discovery and optimization of chemical processes, reducing the need for extensive trial-and-error experimentation in the laboratory. nih.govucla.edu While building a model for a specific reaction class requires a substantial amount of high-quality data, the ongoing growth of chemical reaction databases is making this approach increasingly powerful and applicable to a wide range of organic molecules, including complex piperidine derivatives. nih.gov

Electronic Properties and Non-Linear Optics (NLO)

The electronic characteristics of a molecule are fundamental to understanding its behavior and potential applications, particularly in materials science. For compounds like this compound, the interplay between the electron-withdrawing nitro group and the rest of the molecular framework is expected to give rise to interesting electronic and optical properties.

Hyperpolarizability Calculations

Non-linear optical (NLO) materials are crucial for a range of photonic applications, including frequency conversion and optical switching. The first hyperpolarizability (β) is a key quantum mechanical property that quantifies the second-order NLO response of a molecule. A high hyperpolarizability value is a primary indicator of a material's potential for second-harmonic generation (SHG).

Computational methods, such as Density Functional Theory (DFT) with specific functionals like B3LYP, are commonly employed to predict the hyperpolarizability of novel organic molecules. These calculations provide insight into the charge transfer mechanisms within the molecule that are responsible for the NLO effect.

Despite a thorough search, no specific calculated hyperpolarizability values for this compound were found. Had such data been available, it would be presented in a table similar to the one below, comparing its NLO response to a standard reference material like urea.

| Compound | Calculation Method | First Hyperpolarizability (β) [esu] |

| This compound | Data Not Available | Data Not Available |

| Urea (Reference) | Data Not Available | Data Not Available |

| Data in this table is for illustrative purposes only, as no published values were located. |

Optical Gap and Optoelectronic Applications

The optical gap, often approximated by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter for determining a molecule's electronic transitions and its potential use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A smaller HOMO-LUMO gap generally correlates with higher reactivity and can be indicative of enhanced NLO properties.

Theoretical calculations are instrumental in determining these frontier molecular orbital energies and the resulting energy gap.

No published data on the calculated optical or HOMO-LUMO gap for this compound could be identified. If available, these findings would be summarized as follows:

| Compound | HOMO Energy [eV] | LUMO Energy [eV] | Optical Gap (Eg) [eV] |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Data in this table is for illustrative purposes only, as no published values were located. |

The absence of specific computational studies on this compound suggests a potential area for future research. The synthesis and theoretical characterization of this compound would provide valuable data to the scientific community, contributing to the broader understanding of structure-property relationships in NLO materials.

Exploration of Derivatives, Analogues, and Structure Property Relationships

Diversification of the Piperidine (B6355638) Ring Substitutions

The piperidine scaffold is a cornerstone in medicinal chemistry, and its substitution pattern is a key determinant of a molecule's properties. ajchem-a.com

Aryl, Alkyl, and Heteroaryl Substitutions on the Piperidine Nitrogen

The 4-nitrophenyl group attached to the piperidine nitrogen in the parent compound is a strong electron-withdrawing group, which significantly influences the electron density of the nitrogen atom. Replacing this group with other aryl, alkyl, or heteroaryl moieties can systematically alter the molecule's electronic, steric, and conformational profile.

Aryl Substitutions: Replacing the 4-nitrophenyl group with other substituted or unsubstituted aryl rings can fine-tune the electronic properties. A simple phenyl group, being weakly electron-donating, would increase the nucleophilicity of the piperidine nitrogen compared to the 4-nitrophenyl analogue. quora.com Introducing other substituents on the phenyl ring allows for a continuous modulation of this effect. The synthesis of N-aryl piperidines can be achieved through various methods, including a pyridine (B92270) ring-opening and ring-closing approach via Zincke imine intermediates. google.com Studies on N-aryl-piperidine derivatives have shown that substituents on the aromatic ring greatly influence their biological activity. nih.gov

Alkyl Substitutions: The introduction of N-alkyl groups, such as methyl, ethyl, or benzyl groups, generally increases the basicity of the piperidine nitrogen compared to N-aryl substitution. The steric bulk of the alkyl group can also play a significant role in the molecule's conformational preferences and its ability to interact with other molecules. The selective functionalization at the α-position of N-alkyl piperidines can be achieved through processes involving the formation of iminium ions. acs.org The nature of the N-substituent, whether it be benzyl, methyl, or other alkyl groups, has been shown to have little impact on the regioselectivity of such functionalizations. acs.org

Heteroaryl Substitutions: Attaching a heteroaryl ring, such as a pyridine or pyrimidine, to the piperidine nitrogen introduces new potential sites for hydrogen bonding and can significantly alter the compound's solubility and metabolic stability. For instance, the synthesis of N-(heteroaryl)piperidines is a valuable strategy for creating diverse chemical libraries for drug discovery. google.com The electronic nature of the heteroaryl ring (electron-rich like pyrrole or electron-deficient like pyridine) will also modulate the properties of the piperidine nitrogen.

| Substitution Type | Example Substituent | Effect on Piperidine Nitrogen | General Synthetic Approach |

|---|---|---|---|

| Aryl | Phenyl, 4-Chlorophenyl | Decreased basicity, π-stacking interactions | Buchwald-Hartwig amination, Zincke reaction |

| Alkyl | Methyl, Benzyl | Increased basicity, steric influence | Reductive amination, N-alkylation |

| Heteroaryl | Pyridyl, Pyrimidinyl | Modulated basicity, altered solubility, H-bonding | Nucleophilic aromatic substitution |

Variations at Other Piperidine Ring Positions (e.g., Piperidin-4-yl methanol (B129727), Piperidin-2-one, Piperidin-2,6-dione)

Modifications at other positions of the piperidine ring create structural isomers or introduce new functional groups that drastically change the molecule's shape, polarity, and chemical reactivity.

(Piperidin-4-yl)methanol Analogues: Shifting the hydroxymethyl group from the 3-position to the 4-position results in (1-(4-nitrophenyl)piperidin-4-yl)methanol. This seemingly minor change alters the symmetry of the molecule and the spatial relationship between the hydroxymethyl group and the N-aryl substituent. Synthetically, 4-piperidinemethanol is a readily available starting material for such derivatives. researchgate.net The synthesis of related compounds like α,α-diphenyl-4-piperidinemethanol often starts from 4-piperidinecarboxylic acid derivatives. google.com

Piperidin-2-one Derivatives: The introduction of a carbonyl group at the C2 position yields a lactam, specifically 1-(4-nitrophenyl)piperidin-2-one (B57410). This transformation introduces a planar, polar amide group into the ring, which can act as both a hydrogen bond donor (N-H in the unsubstituted piperidin-2-one) and acceptor (C=O). The synthesis of 1-(4-nitrophenyl)piperidin-2-one has been described in the literature, often as an intermediate in the synthesis of more complex molecules. wjpsonline.comcalpaclab.com This lactam functionality provides a handle for further chemical modifications.

Piperidin-2,6-dione Derivatives: The incorporation of two carbonyl groups at the C2 and C6 positions results in a glutarimide derivative, such as 1-(4-nitrophenyl)piperidine-2,6-dione. This structure is found in a number of biologically active compounds. The synthesis can be achieved by reacting the corresponding aniline with glutaric anhydride. reddit.com These dione derivatives possess a significantly different chemical character compared to the parent piperidine, with the acidic protons at the C3 and C5 positions and the imide functionality offering unique reactivity.

| Derivative Type | Key Structural Change | Impact on Molecular Properties |

|---|---|---|

| Piperidin-4-yl methanol | Positional isomer of hydroxymethyl group | Altered symmetry and spatial arrangement |

| Piperidin-2-one | Introduction of a lactam (amide) group | Increased polarity, H-bonding capability, planarity |

| Piperidin-2,6-dione | Introduction of a glutarimide moiety | Acidity of α-protons, unique reactivity of imide |

Modifications of the Nitrophenyl Moiety

Positional Isomers of the Nitro Group

Moving the nitro group from the para (4) position to the meta (3) or ortho (2) position would create (1-(3-nitrophenyl)piperidin-3-yl)methanol and (1-(2-nitrophenyl)piperidin-3-yl)methanol, respectively. This change would have a profound impact on the electronic effect transmitted to the piperidine nitrogen.

Meta-Nitro Isomer: In the meta position, the strongly electron-withdrawing nitro group can only exert its influence through the inductive effect (-I), as the resonance effect (-M) does not operate from this position. Consequently, the 1-(3-nitrophenyl) derivative would be expected to have a slightly more basic piperidine nitrogen than the 4-nitro isomer.

Introduction of Other Electron-Withdrawing/Donating Groups

Replacing the nitro group with other substituents allows for a systematic investigation of structure-activity relationships.

Electron-Withdrawing Groups (EWGs): Other strong EWGs like cyano (-CN), trifluoromethyl (-CF3), or sulfonyl groups could be introduced to mimic or modulate the electronic effect of the nitro group. Studies on other N-aryl heterocyclic systems have shown that the presence of EWGs like -NO2 or -CN on the phenyl ring can significantly influence binding affinities and molecular interactions. mdpi.com The reactivity of N-aryl piperidines can be enhanced by the presence of EWGs; for example, the reactivity of pyridinium (B92312) ions in nucleophilic aromatic substitution is greatly increased by a cyano group. nih.gov

Electron-Donating Groups (EDGs): Conversely, introducing EDGs such as methoxy (B1213986) (-OCH3) or methyl (-CH3) would have the opposite effect, increasing the electron density on the piperidine nitrogen and enhancing its basicity and nucleophilicity. In some classes of arylpiperazines, the presence of EWGs on the phenyl ring has been shown to reduce biological activity, suggesting that EDGs might be favorable in certain contexts. nih.gov

Structure-Reactivity Relationships

The chemical reactivity of (1-(4-Nitrophenyl)piperidin-3-yl)methanol and its analogues is intrinsically linked to their structure. Key relationships include:

Basicity of Piperidine Nitrogen: The basicity of the tertiary amine in the piperidine ring is primarily governed by the electronic nature of the N-substituent. Strong EWGs on the N-aryl ring, such as the 4-nitro group, significantly decrease the basicity by withdrawing electron density from the nitrogen atom. Replacing it with an alkyl group or an electron-donating aryl group would increase the basicity.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the 4-nitrophenyl ring makes it susceptible to nucleophilic aromatic substitution, although this is generally a difficult reaction. The reactivity of the ring is influenced by the position of the nitro group and the presence of other substituents.

Influence of Structural Changes on Reaction Kinetics

The kinetics of reactions involving N-aryl piperidines are highly sensitive to the electronic nature of substituents on the aromatic ring and the piperidine moiety itself. The rate of nucleophilic aromatic substitution (SNAr) reactions, a common transformation for these compounds, is significantly influenced by the electron-withdrawing or electron-donating character of these substituents.

For analogues of this compound, the strong electron-withdrawing nature of the para-nitro group dramatically increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. Studies on similar systems, such as the reaction of 2-methoxy-3-X-5-nitrothiophenes with piperidine, have shown a clear correlation between the electron-withdrawing strength of the substituent (X) and the second-order rate constant of the reaction. nih.gov For instance, replacing the nitro group with a less electron-withdrawing substituent would be expected to decrease the reaction rate. Conversely, the introduction of additional electron-withdrawing groups on the nitrophenyl ring would likely accelerate the reaction.

The steric bulk of substituents can also play a crucial role in reaction kinetics. nih.gov Increased steric hindrance around the reaction center, either on the piperidine ring or the aryl group, can impede the approach of a nucleophile, thereby slowing down the reaction rate. For example, in the hydrogenation of pyridine derivatives, both the electronic states (HOMO/LUMO) and the bulkiness of substituents were found to majorly influence the reaction rate. nih.gov

Furthermore, the nature of the leaving group in SNAr reactions involving N-aryl piperidines significantly affects the reaction kinetics. In reactions of various activated aromatic compounds with piperidine, the extent of rate acceleration and the kinetic deuterium isotope effect were found to vary with the leaving group. rsc.org When the leaving group is chloride, the reaction is only mildly accelerated by piperidine. However, with fluoride or cyclohexyloxy as the leaving group, third-order kinetics are observed, indicating a different rate-determining step. rsc.org

| Structural Modification | Effect on Reaction Kinetics | Example Reaction Type | Reference |

|---|---|---|---|

| Strong electron-withdrawing group on aryl ring (e.g., -NO₂) | Increases rate of nucleophilic attack | Nucleophilic Aromatic Substitution (SNAr) | nih.gov |

| Increased steric hindrance | Decreases reaction rate | Hydrogenation, Nucleophilic Substitution | nih.gov |

| Change in leaving group (e.g., Cl⁻ to F⁻) | Alters reaction order and rate-determining step | Nucleophilic Aromatic Substitution (SNAr) | rsc.org |

Modulating Electrophilicity and Nucleophilicity

The electrophilicity of the nitrophenyl ring and the nucleophilicity of the piperidine nitrogen are key determinants of the reactivity of this compound and its analogues. These properties can be finely tuned through structural modifications.

The electrophilicity of the aromatic ring is primarily governed by the substituents it bears. The nitro group in the para position of the phenyl ring in the parent compound is a potent electron-withdrawing group, which significantly enhances the electrophilicity of the aromatic system. This makes the aryl ring susceptible to attack by nucleophiles. Theoretical studies on substituted thiophenes reacting with pyrrolidine have demonstrated a correlation between the electrophilicity of the thiophene (B33073) ring and the activation free energy of the nucleophilic addition. nih.gov Strongly electron-withdrawing substituents like a cyano group lower this activation energy compared to a hydrogen atom. nih.gov

Conversely, the nucleophilicity of the piperidine nitrogen is influenced by the electronic effects of the N-aryl substituent. The electron-withdrawing nitrophenyl group reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to an N-alkyl or unsubstituted piperidine. The pKa of the conjugate acid of an N-aryl piperidine is a good indicator of its nucleophilicity; a lower pKa generally corresponds to lower nucleophilicity. The nucleophilicity of amines is also influenced by the solvent, with strong hydrogen bonding from protic solvents like methanol decreasing nucleophilicity. rsc.org

Structural modifications to the piperidine ring itself can also modulate nucleophilicity. The presence of the hydroxymethyl group at the 3-position may have a minor inductive effect on the nitrogen's basicity and nucleophilicity. The conformation of the piperidine ring can also play a role, as the accessibility of the nitrogen lone pair is crucial for its nucleophilic character. rsc.org

| Structural Feature | Effect | Property Modulated | Reference |

|---|---|---|---|

| Electron-withdrawing group on N-aryl ring (e.g., -NO₂) | Increases electrophilicity of the aryl ring | Electrophilicity | nih.gov |

| Electron-withdrawing group on N-aryl ring (e.g., -NO₂) | Decreases nucleophilicity of the piperidine nitrogen | Nucleophilicity | acs.org |

| Protic solvent (e.g., methanol) | Decreases nucleophilicity through hydrogen bonding | Nucleophilicity | rsc.org |

| Piperidine ring conformation | Affects accessibility of nitrogen lone pair | Nucleophilicity | rsc.org |

Stereochemical Investigations of Analogues

The synthesis of chiral piperidine derivatives with precise control over stereochemistry is a significant area of research, driven by the prevalence of these scaffolds in biologically active molecules. acs.orgresearchgate.net

Enantioselective Synthesis and Chiral Recognition

The creation of enantiomerically pure 3-substituted piperidines, such as analogues of this compound, often requires sophisticated asymmetric synthetic strategies. One powerful approach is the use of chiral catalysts. For instance, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with pyridine derivatives can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. organic-chemistry.orgacs.orgnih.gov

Another strategy involves the use of chiral auxiliaries. An exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction has been developed for the asymmetric synthesis of substituted piperidines. rsc.orgresearchgate.net This method utilizes a commercially available chiral amine auxiliary that can be cleaved under mild conditions to yield highly enantioenriched NH-piperidines. researchgate.net

Kinetic resolution is also a valuable tool for obtaining enantiopure piperidines. Racemic N-Boc-2-arylpiperidines can be effectively resolved using a chiral base like n-BuLi with (-)-sparteine or a (+)-sparteine surrogate. This allows for the isolation of the unreacted starting material with a high enantiomeric ratio.

Chiral recognition, the ability of a chiral molecule or system to differentiate between enantiomers, is fundamental to these enantioselective processes. In catalytic systems, the chiral ligand complexes with the metal center to create a chiral environment that favors the formation of one enantiomer over the other. In kinetic resolutions, the chiral base reacts preferentially with one enantiomer of the racemic substrate, allowing for the separation of the two.

Diastereoselective Control in Piperidine Ring Formation

When multiple stereocenters are present in the piperidine ring, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. Intramolecular reactions are often employed to achieve high levels of diastereocontrol during the formation of the piperidine ring.

For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to the formation of piperidines. nih.gov However, the success of this reaction can be highly dependent on the electronic nature of the substituents. nih.gov Another approach involves the Rh-catalyzed β-C–H bond activation of α,β-unsaturated imines followed by addition across alkynes and an in situ electrocyclization to give 1,2-dihydropyridines. nih.gov Subsequent reduction can proceed with high diastereoselectivity to yield highly substituted piperidines. nih.gov

The use of chiral auxiliaries can also guide diastereoselective ring formation. For instance, starting from 2-pyridone, N-galactosylation followed by nucleophilic addition of organometallic reagents can proceed with high regio- and stereoselectivity. researchgate.net Subsequent reactions can introduce substituents at the 3-position in a stereoselective manner. researchgate.net

Advanced Applications and Future Research Directions

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. nih.govajchem-a.com Consequently, piperidine derivatives are highly valued as synthetic intermediates and building blocks in medicinal chemistry and organic synthesis. nih.govmdpi.com (1-(4-Nitrophenyl)piperidin-3-yl)methanol, with its multiple functional groups, serves as a prime example of such a versatile building block.

The presence of the secondary amine within the piperidine ring, the nitro group on the aromatic ring, and the primary alcohol offer multiple sites for chemical transformations. For instance, the nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to build more complex molecular architectures. sigmaaldrich.com Similarly, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be a site for esterification or etherification. The piperidine nitrogen can undergo N-alkylation or N-arylation to introduce further diversity.

A key application of such piperidine-based building blocks is in the synthesis of spiropiperidines and other condensed heterocyclic systems, which are of great interest in drug discovery. nih.gov The strategic functionalization of the this compound core can lead to the generation of diverse molecular scaffolds for screening and development of new therapeutic agents. For example, similar piperidine scaffolds are used in the development of inhibitors for various enzymes and receptors. nih.gov

Exploration in Materials Science for Optoelectronic Applications

While direct applications of this compound in materials science are still emerging, the structural components of the molecule suggest significant potential, particularly in the field of optoelectronics. The nitroaromatic group is a well-known electron-withdrawing moiety, which can impart interesting electronic properties to a molecule. The combination of this electron-accepting group with the electron-donating potential of the piperidine nitrogen could lead to molecules with significant intramolecular charge transfer characteristics, a key feature for nonlinear optical (NLO) materials.

Furthermore, heterocyclic compounds, in general, are being extensively investigated for their use in optoelectronic devices. mdpi.com For instance, pyrroloimidazole derivatives, which are also nitrogen-containing heterocycles, are considered key components for such applications. mdpi.com The development of novel organic materials for optoelectronics is a rapidly growing field, and the tailored synthesis of derivatives of this compound could lead to new materials with desirable properties for applications in areas like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

General Applications in Chemical Research and Development of New Chemical Entities

The primary application of this compound in chemical research is as a starting material or intermediate for the synthesis of new chemical entities (NCEs) with potential biological activity. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide range of diseases. nih.govajchem-a.com

The modification of the this compound structure allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. By systematically altering the substituents on the phenyl ring, the piperidine nitrogen, and the hydroxymethyl group, chemists can fine-tune the pharmacological properties of the resulting molecules to enhance potency, selectivity, and pharmacokinetic profiles. For example, derivatives of similar piperidine structures have been synthesized and evaluated for their potential as anti-Alzheimer's agents and for their activity against various cancer cell lines. ajchem-a.com

Computational Design and Virtual Screening for Novel Analogues

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and virtual screening are powerful tools for designing novel analogues of this compound with improved properties. nih.govresearchgate.net

QSAR studies can be employed to build mathematical models that correlate the structural features of a series of related compounds with their biological activity. nih.govresearchgate.net This allows for the prediction of the activity of yet-to-be-synthesized analogues, guiding synthetic efforts towards more promising candidates.

Molecular docking simulations can predict the binding mode of this compound derivatives within the active site of a biological target, such as an enzyme or a receptor. nih.govrsc.org This provides insights into the key interactions responsible for binding and can guide the design of modifications to improve affinity and selectivity.

Virtual screening of large chemical databases can be performed using a pharmacophore model derived from the structure of this compound or its known active analogues. mdpi.comnih.gov This allows for the rapid identification of new molecules with diverse chemical scaffolds that are predicted to have similar biological activity.

| Computational Technique | Application in Drug Discovery | Relevance to this compound |

| QSAR | Predicts biological activity based on chemical structure. | Can be used to predict the activity of novel analogues. |

| Molecular Docking | Predicts the binding mode of a ligand to a receptor. | Can elucidate binding interactions and guide lead optimization. |

| Virtual Screening | Identifies potential hit compounds from large databases. | Can discover new scaffolds with similar predicted activity. |

Future Directions in Synthetic Methodology Development

Sustainable and Green Chemistry Approaches

The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. unibo.it This has led to a growing interest in applying the principles of green chemistry to the synthesis of piperidine derivatives. researchgate.netresearchgate.net Future research on this compound and its derivatives will likely focus on developing greener synthetic routes that minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. ejcmpr.com

Examples of green chemistry approaches that could be applied include:

The use of catalytic methods, including biocatalysis, to replace stoichiometric reagents. nih.gov

The use of greener solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds. ajchem-a.com

The development of one-pot or multi-component reactions to reduce the number of synthetic steps and purification procedures. nih.gov

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound presents both an opportunity and a challenge for synthetic chemists. A key area of future research will be the development of highly chemo- and regioselective methods for the transformation of this molecule. mdpi.com This will allow for the precise modification of a specific functional group without affecting the others, enabling the efficient and controlled synthesis of complex target molecules.

For example, developing selective methods for the reduction of the nitro group in the presence of other reducible functional groups, or for the selective functionalization of one specific position on the piperidine ring, would be highly valuable. mdpi.comresearchgate.net The ability to control the chemo- and regioselectivity of reactions involving this versatile building block will be crucial for unlocking its full potential in the synthesis of novel compounds with important applications. mdpi.comnih.gov

Q & A

Q. What safety protocols are critical when handling this compound in a lab setting?

- Methodological Answer : Nitro compounds may be explosive under friction or heat. Use anti-static equipment and avoid metal spatulas. PPE (gloves, goggles) is mandatory. For spills, neutralize with wet sand and dispose as hazardous waste. Document LD₅₀ data from analogous compounds (e.g., 4-nitrophenol: oral rat LD₅₀ = 250 mg/kg) for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.